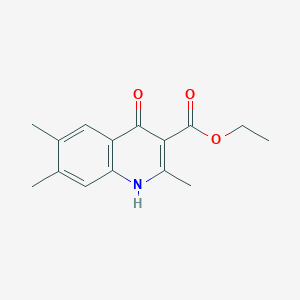

Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate

Descripción

Propiedades

Número CAS |

88960-39-8 |

|---|---|

Fórmula molecular |

C15H17NO3 |

Peso molecular |

259.30 g/mol |

Nombre IUPAC |

ethyl 2,6,7-trimethyl-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C15H17NO3/c1-5-19-15(18)13-10(4)16-12-7-9(3)8(2)6-11(12)14(13)17/h6-7H,5H2,1-4H3,(H,16,17) |

Clave InChI |

UNFBBHIQVZESQK-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(NC2=C(C1=O)C=C(C(=C2)C)C)C |

Origen del producto |

United States |

Métodos De Preparación

Two-Step Synthesis from 2-Aminobenzoic Acid Derivatives

A widely cited method involves converting substituted 2-aminobenzoic acids into isatoic anhydrides, followed by cyclocondensation with ethyl acetoacetate derivatives.

Reaction Conditions and Mechanism

-

Step 1: Synthesis of Isatoic Anhydride

-

Substrates : 2-Amino-3,5-dimethylbenzoic acid.

-

Reagents : Triphosgene (solid) in tetrahydrofuran (THF) at 0–5°C.

-

Mechanism : The amino group undergoes cyclodehydration with triphosgene, forming the electrophilic isatoic anhydride intermediate.

-

-

Step 2: Cyclocondensation with Ethyl Acetoacetate

Analytical Validation

-

1H NMR : Resonances at δ 1.42 (t, J = 7.1 Hz, 3H, CH2CH3), 2.58 (s, 6H, C6/C7-CH3), and 6.92 (s, 1H, C5-H).

-

IR : Stretching vibrations at 1715 cm⁻¹ (ester C=O) and 1620 cm⁻¹ (quinoline C=N).

Vilsmeier–Haack Formylation Approach

Formylation of 3-Oxopropanoic Acid Derivatives

The Vilsmeier–Haack reaction enables direct formylation of activated aromatic systems, providing a route to 3-carboxaldehyde intermediates that can be esterified.

Protocol

-

Substrate : 3-(1-Ethyl-4-hydroxy-2-oxo-(1H)-quinolin-3-yl)-3-oxopropanoic acid.

-

Reagents : Phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at 80°C for 6 hours.

-

Intermediate : 6-Ethyl-4-hydroxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-3-carboxaldehyde.

-

Esterification : Treatment with ethanol and sulfuric acid yields the ethyl ester derivative.

Advantages and Limitations

-

Yield : 65–75% for the formylation step.

-

Challenges : Requires strict anhydrous conditions to avoid hydrolysis of POCl3.

Catalytic Cyclization Using Acidic Heterogeneous Catalysts

Hercynite@Sulfuric Acid-Mediated Synthesis

Recent advances utilize magnetic nanoparticles functionalized with Brønsted acids to catalyze quinoline formation under mild conditions.

Procedure

Mechanistic Insights

The acidic sites on hercynite facilitate imine formation and subsequent cyclization via Friedländer annulation.

Oxidation of Dihydroquinoline Precursors

DDQ-Mediated Aromatization

Dihydroquinoline intermediates can be oxidized to the aromatic quinoline system using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Example Protocol

-

Substrate : Ethyl 1,2,3,4-tetrahydro-4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate.

-

Reagent : DDQ (1.0 equiv) in dichloromethane (DCM) at room temperature.

-

Reaction Time : 30 minutes.

Comparative Analysis of Methods

Table 1. Key Parameters of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| MCR with Isatoic Anhydride | 85 | 8 hours | High regioselectivity |

| Vilsmeier–Haack | 70 | 6 hours | Direct formylation |

| Hercynite@H2SO4 | 90 | 3 hours | Recyclable catalyst |

| DDQ Oxidation | 95 | 0.5 hours | Rapid aromatization |

Challenges in Scalability and Purification

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-hidroxi-2,6,7-trimetilquinolina-3-carboxilato de etilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar un derivado de quinona.

Reducción: El grupo carbonilo se puede reducir para formar el alcohol correspondiente.

Sustitución: El grupo éster puede sufrir reacciones de sustitución nucleofílica para formar diferentes derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.

Principales productos formados

Oxidación: Derivados de quinona.

Reducción: Derivados de alcohol.

Sustitución: Varios derivados de quinolina sustituidos según el nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El 4-hidroxi-2,6,7-trimetilquinolina-3-carboxilato de etilo tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de derivados de quinolina más complejos.

Biología: Se ha investigado por sus posibles propiedades antimicrobianas y anticancerígenas.

Medicina: Se ha explorado como un posible agente terapéutico debido a su actividad biológica.

Industria: Se utiliza en el desarrollo de tintes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del 4-hidroxi-2,6,7-trimetilquinolina-3-carboxilato de etilo implica su interacción con objetivos moleculares específicos. Se cree que inhibe ciertas enzimas o interfiere con las vías celulares, lo que lleva a sus efectos biológicos observados. Por ejemplo, puede inhibir el crecimiento microbiano al atacar las enzimas bacterianas o interrumpir la proliferación de células cancerosas al interferir con las vías de señalización celular .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate with analogous compounds:

Substituent Variations and Physicochemical Properties

Key Observations :

- Acidity : Electron-withdrawing substituents (e.g., Cl, Br, CF₃) increase the acidity of the 4-hydroxyl group, influencing solubility and reactivity .

- Thermal Stability: The target compound’s thermal sensitivity (P210) contrasts with more stable derivatives like ethyl 2,6,7-trimethylquinoline-3-carboxylate, which lacks a hydroxyl group .

Actividad Biológica

Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate is a quinoline derivative that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex structure featuring:

- A quinoline core .

- Hydroxy group at the 4-position .

- Methyl groups at the 2, 6, and 7 positions .

- An ethyl ester group at the 3-position .

This unique structural arrangement may influence its solubility and biological activity compared to other quinoline derivatives.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity . In vitro tests have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Interaction with Biological Targets

Research has demonstrated that this compound acts as a G protein-coupled receptor (GPCR) agonist , which suggests its potential role in modulating cellular responses related to inflammation and pain management. This interaction may open avenues for developing new treatments for inflammatory diseases.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli. -

Inflammation Modulation :

Another investigation focused on the compound's ability to modulate inflammatory responses. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores related to inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted anilines with β-keto esters, followed by regioselective methylation and esterification. Key steps include:

- Cyclization : Use of POCl₃ or polyphosphoric acid to facilitate quinoline ring formation (similar to methods in and ).

- Methylation : Selective alkylation at positions 2,6,7 using dimethyl sulfate or methyl iodide under basic conditions (K₂CO₃ or NaH) .

- Purification : Column chromatography (silica gel, petroleum ether/EtOAc) or recrystallization to achieve >90% purity .

Q. How is the structural characterization of this compound validated in academic research?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Refinement via SHELXL ( ) to resolve molecular geometry and confirm substituent positions .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm) .

- High-resolution MS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Q. What preliminary biological screening methods are recommended for this compound?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .

- Cytotoxicity Testing : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7), using IC₅₀ as a benchmark .

Advanced Research Questions

Q. How do structural modifications at the 2,6,7-methyl or 3-carboxylate positions influence bioactivity?

- Methodological Answer :

- SAR Studies : Compare derivatives with:

- Methyl vs. methoxy groups : Methyl enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility .

- Ester vs. carboxylic acid : Ethyl ester (pro-drug form) increases bioavailability compared to free acid .

- Data Analysis : Use regression models to correlate substituent electronegativity/steric effects with activity (e.g., trifluoromethyl at position 8 enhances antimicrobial potency by 3-fold ).

Q. How can contradictions in reported reaction yields or biological data be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize solvents (e.g., anhydrous CH₃CN vs. EtOH) and catalysts (e.g., CAN in improves yield by 15% vs. H₂SO₄) .

- Meta-Analysis : Compare datasets from multiple studies (e.g., reports 49–76% yields for intermediates; identify optimal pH/temperature ranges).

- Statistical Validation : Apply ANOVA to assess significance of biological results across labs .

Q. What advanced techniques are used to study interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., DNA gyrase for antimicrobial activity) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with immobilized targets (e.g., BSA for plasma protein binding studies) .

- Fluorescence Quenching : Monitor changes in tryptophan emission to assess binding to hydrophobic pockets .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.